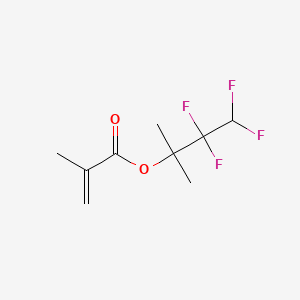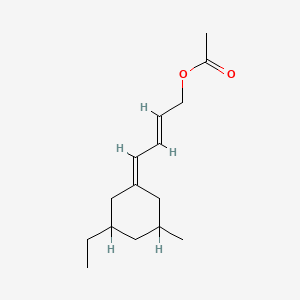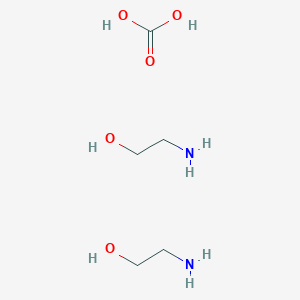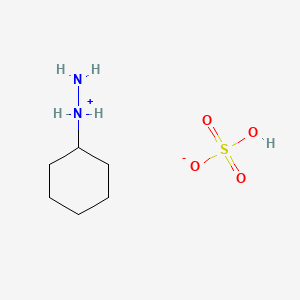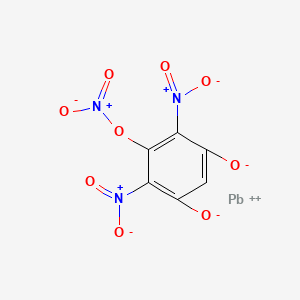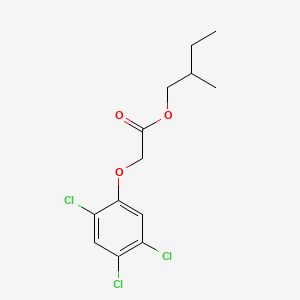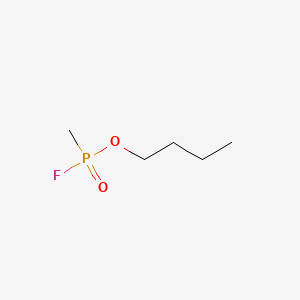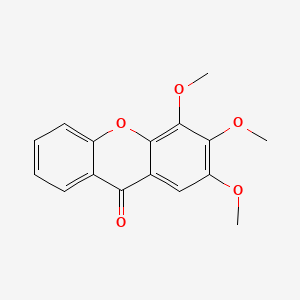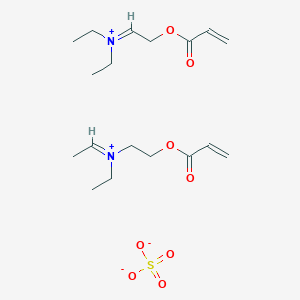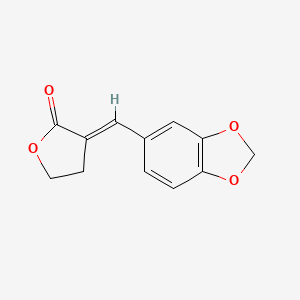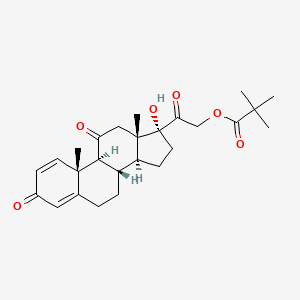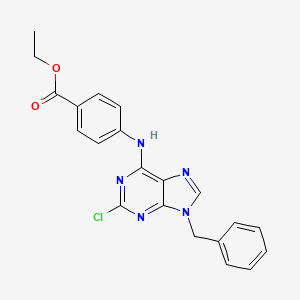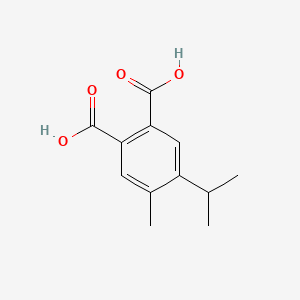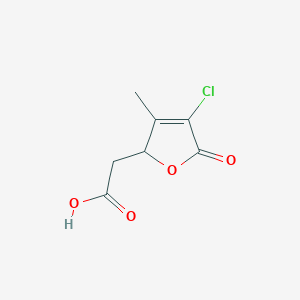
2-Furanacetic acid, 4-chloro-2,5-dihydro-3-methyl-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanacetic acid, 4-chloro-2,5-dihydro-3-methyl-5-oxo- is a chemical compound with a unique structure that includes a furan ring, a chloro group, and a keto group
Métodos De Preparación
The synthesis of 2-Furanacetic acid, 4-chloro-2,5-dihydro-3-methyl-5-oxo- can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-methyl-2,5-dihydro-2-furanone with acetic acid under specific reaction conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
2-Furanacetic acid, 4-chloro-2,5-dihydro-3-methyl-5-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
2-Furanacetic acid, 4-chloro-2,5-dihydro-3-methyl-5-oxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound may be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Furanacetic acid, 4-chloro-2,5-dihydro-3-methyl-5-oxo- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The furan ring and keto group play crucial roles in its reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar compounds to 2-Furanacetic acid, 4-chloro-2,5-dihydro-3-methyl-5-oxo- include:
2-Furanacetic acid: Lacks the chloro and keto groups, resulting in different reactivity and applications.
5-oxo-4,5-dihydro-2-furylacetic acid: Similar structure but without the chloro group, leading to variations in chemical behavior.
2-carboxy-2,5-dihydro-5-oxo-2-furanacetic acid: Contains additional carboxyl groups, affecting its solubility and reactivity
Propiedades
Número CAS |
174509-38-7 |
|---|---|
Fórmula molecular |
C7H7ClO4 |
Peso molecular |
190.58 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methyl-5-oxo-2H-furan-2-yl)acetic acid |
InChI |
InChI=1S/C7H7ClO4/c1-3-4(2-5(9)10)12-7(11)6(3)8/h4H,2H2,1H3,(H,9,10) |
Clave InChI |
YGVWTHGLHQUZFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC1CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



